

# Application Notes: Measuring Intracellular Nitric Oxide with DAF-FM

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## Compound of Interest

Compound Name:	Daf-FM
CAS No.:	254109-20-1
Cat. No.:	B1588539

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## Introduction to Intracellular Nitric Oxide (NO) Signaling

Nitric oxide (NO) is a highly reactive, gaseous free radical that acts as a critical signaling molecule in a vast array of physiological and pathophysiological processes.<sup>[1][2][3]</sup> Produced endogenously by a family of enzymes known as nitric oxide synthases (NOS), NO is involved in the regulation of vascular tone, neurotransmission, and immune responses.<sup>[1][3]</sup> Given its short half-life and low physiological concentrations, the direct and accurate measurement of intracellular NO is crucial for understanding its complex roles in cellular signaling and for the development of novel therapeutics.

## Principle of DAF-FM for NO Detection

4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (**DAF-FM** diacetate) is a widely used fluorescent probe for the detection and quantification of intracellular nitric oxide. The detection mechanism relies on a two-step process. First, the cell-permeant **DAF-FM** diacetate passively diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, converting the molecule into the cell-impermeant **DAF-FM**. This trapping mechanism ensures the accumulation of the probe within the cell.

**DAF-FM** itself is essentially non-fluorescent. However, in the presence of nitric oxide and oxygen, **DAF-FM** undergoes an irreversible reaction to form a highly fluorescent triazole derivative (**DAF-FM-T**). The resulting fluorescence intensity is directly proportional to the concentration of NO, allowing for the sensitive detection of intracellular NO production.

## Advantages of DAF-FM

**DAF-FM** offers several key advantages over other nitric oxide indicators, such as its predecessor DAF-2:

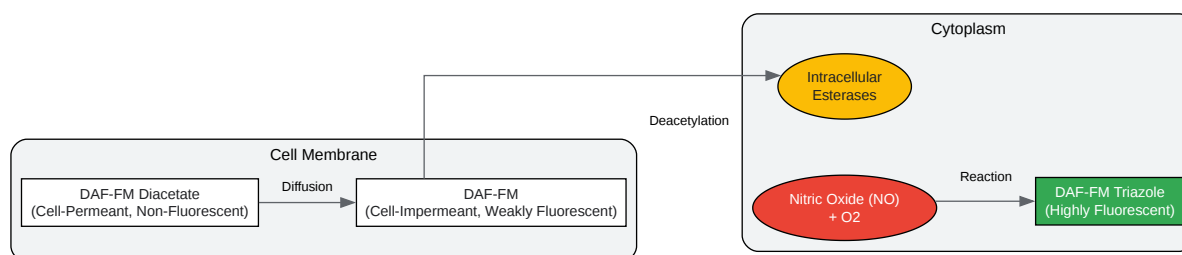
- **High Sensitivity:** **DAF-FM** has a low detection limit for NO, in the nanomolar range.
- **Significant Fluorescence Enhancement:** Upon reacting with NO, the fluorescence quantum yield of **DAF-FM** increases approximately 160-fold.
- **Photostability:** The fluorescent product of **DAF-FM** is more photostable than that of DAF-2, allowing for longer imaging times.
- **pH Insensitivity:** The fluorescence of the **DAF-FM** triazole is stable over a wide pH range (pH > 5.5), which is a significant advantage for biological experiments where pH can fluctuate.

## Quantitative Data for DAF-FM

The following table summarizes the key quantitative properties of **DAF-FM** and its diacetate form.

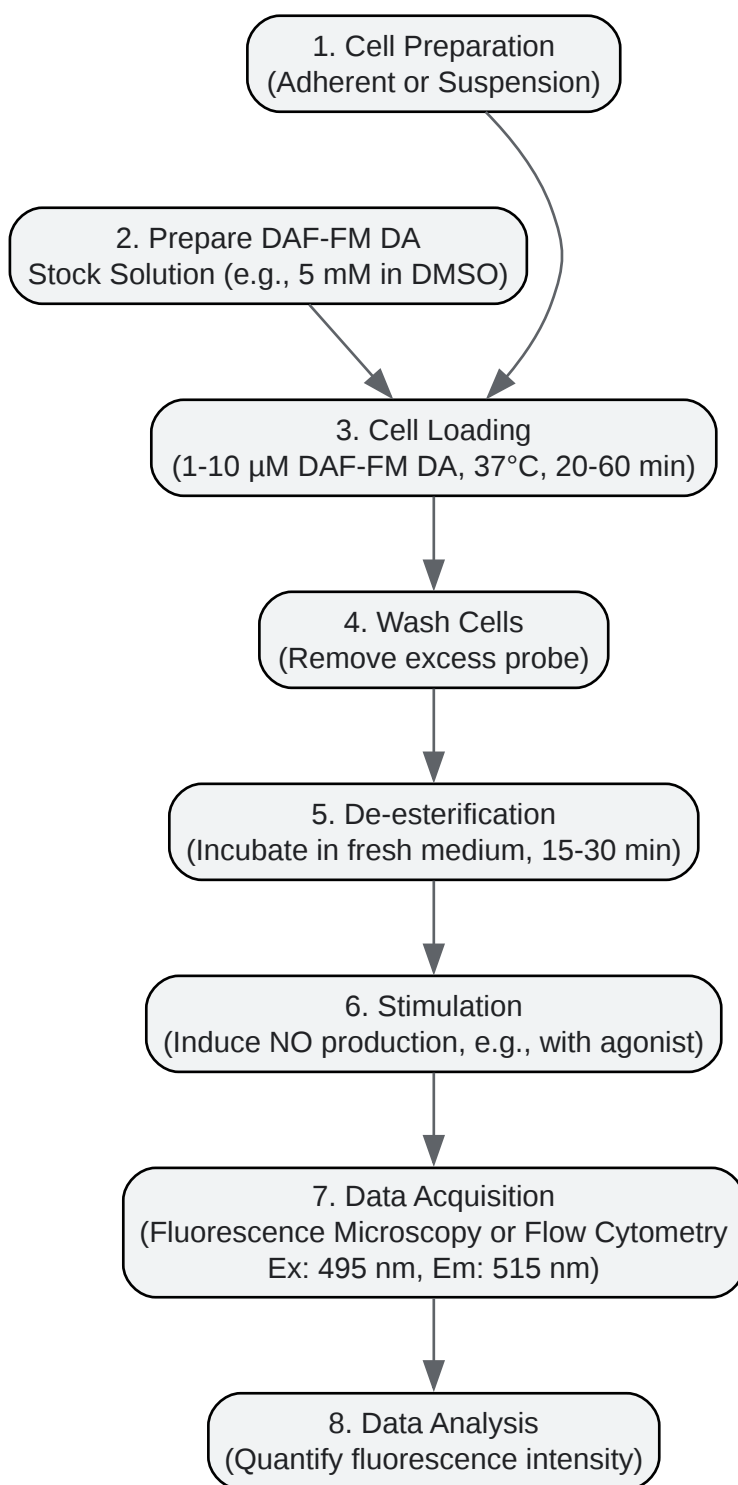
Property	Value	Reference
DAF-FM Diacetate Molecular Weight	496.42 g/mol	
Excitation Maximum (post-reaction)	~495 nm	
Emission Maximum (post-reaction)	~515 nm	
Fluorescence Quantum Yield (DAF-FM)	~0.005	
Fluorescence Quantum Yield (DAF-FM-T)	~0.81	
Fluorescence Increase upon NO reaction	~160-fold	
NO Detection Limit	~3 nM	
Recommended Loading Concentration	1 - 10 $\mu$ M	
Recommended Loading Time	20 - 60 minutes	

## Diagrams and Visualizations



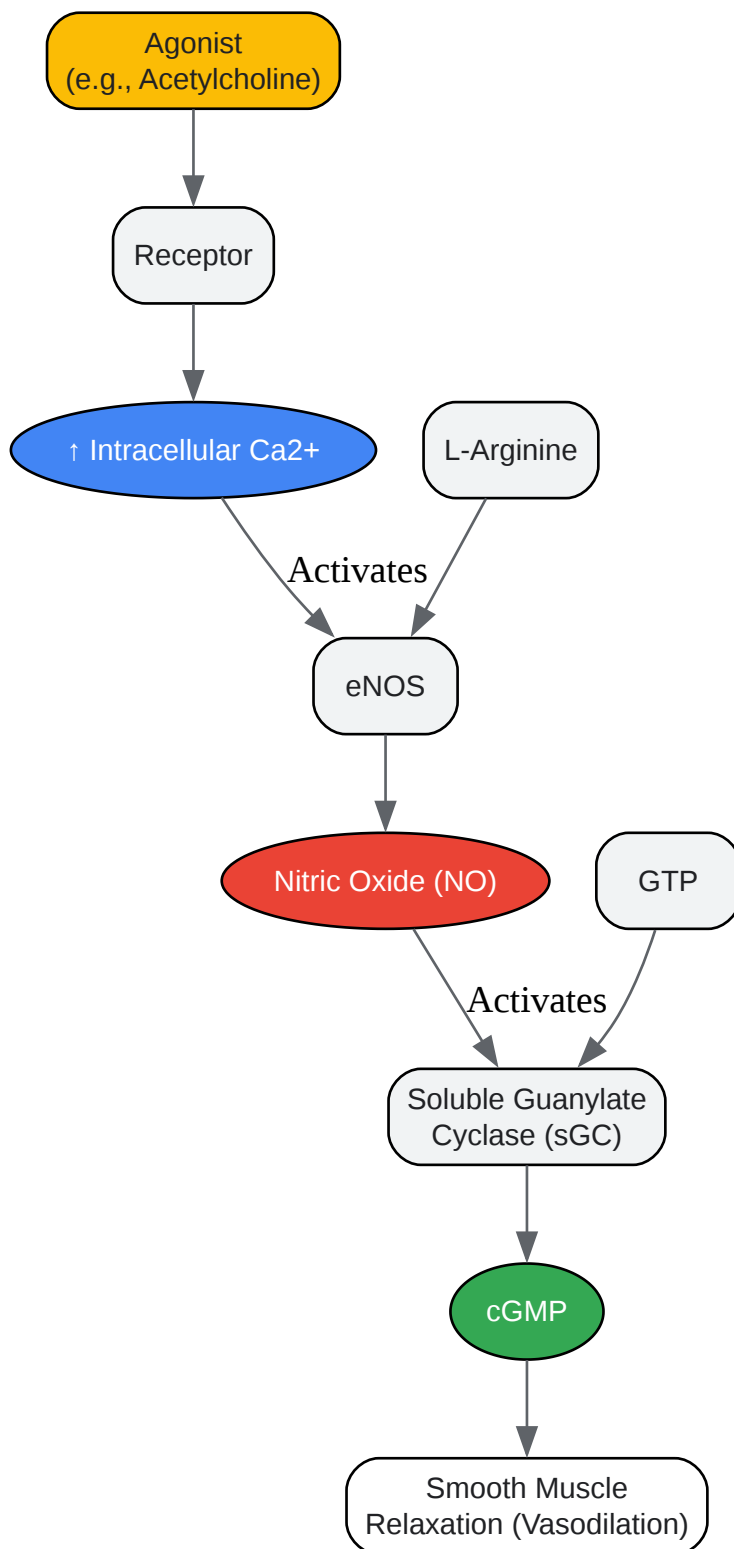
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Caption: Mechanism of intracellular NO detection using **DAF-FM** diacetate.



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Caption: Experimental workflow for measuring intracellular NO with **DAF-FM**.



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Caption: Simplified eNOS-mediated nitric oxide signaling pathway in vasodilation.

## Experimental Protocols

### Reagent Preparation

**DAF-FM** Diacetate Stock Solution (5 mM):

- Bring the vial of **DAF-FM** diacetate powder and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.
- To prepare a 5 mM stock solution, dissolve 1 mg of **DAF-FM** diacetate (MW: 496.42) in 0.4 mL of high-quality anhydrous DMSO.
- Vortex the solution thoroughly until the dye is completely dissolved.
- Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

### Cell Loading Protocol

This protocol is a general guideline. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.

For Adherent Cells:

- Plate cells on a suitable culture dish or coverslip and grow to the desired confluency.
- Prepare a loading buffer by diluting the 5 mM **DAF-FM** diacetate stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium) to a final working concentration of 1-10  $\mu$ M.
  - Note: Buffers containing serum or phenol red may interfere with the fluorescence and should be used with caution. If serum must be used, it should be heat-inactivated to reduce esterase activity.
- Remove the culture medium from the cells and wash once with the physiological buffer.
- Add the loading buffer containing **DAF-FM** diacetate to the cells.

- Incubate for 20-60 minutes at 37°C, protected from light.
- Wash the cells twice with fresh, warm physiological buffer to remove any excess probe.
- Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.
- The cells are now ready for stimulation and imaging.

For Suspension Cells:

- Harvest cells and adjust the cell density to approximately  $1 \times 10^6$  cells/mL in a suitable physiological buffer.
- Add the 5 mM **DAF-FM** diacetate stock solution to the cell suspension to achieve a final working concentration of 1-10  $\mu$ M and mix immediately.
- Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.
- Centrifuge the cells to pellet them and discard the supernatant.
- Wash the cells by resuspending the pellet in fresh, warm buffer and centrifuging again. Repeat this wash step once or twice.
- Resuspend the final cell pellet in the desired analysis buffer for stimulation and data acquisition.

## Fluorescence Measurement

Fluorescence Microscopy:

- Mount the coverslip with loaded cells onto a microscope slide.
- Excite the cells using a light source with a wavelength of approximately 488-495 nm.
- Collect the emitted fluorescence at approximately 515 nm using a standard FITC filter set.
- Capture images before (baseline) and after applying a stimulus known to induce NO production.

- Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding to individual cells or cell populations.

#### Flow Cytometry:

- Use a flow cytometer equipped with a blue laser (488 nm) for excitation.
- Detect the fluorescence signal using a filter appropriate for FITC or GFP (e.g., a 530/30 nm bandpass filter).
- Analyze at least 10,000 gated events per sample to ensure statistical significance.
- Record the mean fluorescence intensity of the cell population before and after stimulation.

## Controls

To ensure the specificity of the fluorescent signal, appropriate controls are essential.

- **Positive Control:** Treat **DAF-FM** loaded cells with an NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate (DEA NONOate), to confirm that the probe is responsive to NO.
- **Negative Control:** Pre-incubate cells with an NOS inhibitor, such as N $\omega$ -Nitro-L-arginine methyl ester hydrochloride (L-NAME), before stimulation to verify that the observed fluorescence increase is due to NOS-dependent NO production.
- **Autofluorescence Control:** Prepare a sample of cells that have not been loaded with **DAF-FM** diacetate to measure the background autofluorescence of the cells under the same instrument settings.

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